Bangangxanthone A

説明

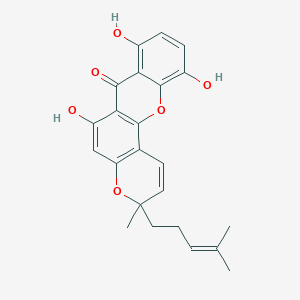

Structure

3D Structure

特性

分子式 |

C23H22O6 |

|---|---|

分子量 |

394.4 g/mol |

IUPAC名 |

6,8,11-trihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C23H22O6/c1-12(2)5-4-9-23(3)10-8-13-17(29-23)11-16(26)19-20(27)18-14(24)6-7-15(25)22(18)28-21(13)19/h5-8,10-11,24-26H,4,9H2,1-3H3 |

InChIキー |

HFJSQHGZXHTCLI-UHFFFAOYSA-N |

正規SMILES |

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C=CC(=C4C3=O)O)O)O)C)C |

同義語 |

bangangxanthone A |

製品の起源 |

United States |

科学的研究の応用

Anticancer Properties

Bangangxanthone A has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant inhibitory activity against the A549 lung cancer cell line with an IC50 value of approximately 10.1 μM . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 10.1 | Induction of apoptosis |

| SHSY5Y | 5.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been evaluated for its potential as an aldose reductase inhibitor, which is significant in the context of diabetes management. Molecular docking studies suggest that it binds effectively to the enzyme, indicating its potential use in treating diabetic complications . The binding affinity was assessed through molecular dynamics simulations, highlighting its favorable interactions with key active site residues.

| Enzyme | Binding Affinity (ΔG) | Potential Application |

|---|---|---|

| Aldose Reductase | -139.426 kJ/mol | Treatment of diabetic complications |

Antioxidant Activity

The antioxidant capabilities of this compound have been confirmed through various assays, including DPPH radical scavenging tests. It showed a strong capacity to neutralize free radicals, which is critical for preventing oxidative stress-related diseases . This property underscores its potential as a dietary supplement or therapeutic agent in oxidative stress management.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound against multiple myeloma cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in promoting programmed cell death .

Case Study 2: Enzyme Inhibition

A computational study focused on the binding interactions of this compound with aldose reductase revealed that it forms stable complexes with the enzyme, suggesting its viability as a therapeutic agent for managing diabetic complications. The study employed molecular docking techniques and molecular dynamics simulations to validate these findings .

化学反応の分析

Oxidation Reactions

Bangangxanthone A’s hydroxyl and prenyl groups make it susceptible to oxidation. Key findings include:

-

DPPH Radical Scavenging : Demonstrates significant antioxidant activity with IC₅₀ values comparable to ascorbic acid, attributed to the hydroxyl groups donating hydrogen atoms to neutralize free radicals .

-

Electron-Accepting Capacity : Computational studies reveal a low LUMO energy (-1.93 eV), indicating strong electron-accepting potential, which facilitates redox reactions .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Radical scavenging | DPPH assay | IC₅₀: ~10 μM (similar to ascorbic acid) | |

| Electrophilic oxidation | Computational analysis | High electronegativity (χ = 3.75 eV) |

Electrophilic Substitution

The aromatic xanthone skeleton and hydroxyl groups enable electrophilic substitution, particularly at ortho/para positions.

-

Hydroxylation : Theoretical studies suggest hydroxylation at C-1, C-5, and C-8 positions enhances stability and bioactivity .

-

Prenylation : The prenyl side chain at C-6′ undergoes cyclization under acidic conditions, forming pyran or furan rings .

| Substitution Site | Reagent | Product | Biological Relevance |

|---|---|---|---|

| C-1, C-5, C-8 | Oxidative enzymes | Polyhydroxylated derivatives | Enhanced antioxidant activity |

| C-6′ prenyl group | Acidic conditions | Cyclized furan/pyran derivatives | Altered pharmacokinetic profile |

Conjugation and Stability

This compound’s stability in biological systems is influenced by:

-

Hydrogen Bonding : Intramolecular hydrogen bonds between hydroxyl groups and the carbonyl oxygen stabilize the molecule .

-

Kinetic Stability : High HOMO-LUMO gap (3.82 eV) indicates resistance to degradation under physiological conditions .

Synthetic Modifications

While direct synthetic routes for this compound are not well-documented, related xanthones undergo:

-

Glycosylation : Addition of sugar moieties to hydroxyl groups improves solubility .

-

Methylation : Protects hydroxyl groups from oxidation, altering bioavailability .

Mechanistic Insights from Molecular Dynamics

MM-PBSA calculations highlight:

準備方法

Plant Material Preparation

Fresh stem bark is dried, powdered, and subjected to maceration. Studies report using methanol or chloroform as primary solvents due to their efficacy in extracting polar and non-polar xanthones. For example, 5 kg of G. smeathmannii bark powder yielded 180 g of crude methanolic extract after 72-hour maceration and vacuum distillation.

Solvent Partitioning

The crude extract undergoes sequential partitioning with hexane and ethyl acetate to isolate xanthones. In G. polyantha, chloroform extraction followed by hexane-ethyl acetate gradients effectively concentrated this compound.

Chromatographic Isolation and Purification

Column chromatography remains the cornerstone of this compound isolation, with silica gel as the stationary phase and gradient elution systems optimizing separation.

Column Chromatography Conditions

Sub-fractions are pooled based on thin-layer chromatography (TLC) profiles, with this compound exhibiting an Rf of 0.38 in hexane–ethyl acetate (95:5).

Final Purification Steps

Repeated chromatography of active fractions yields crystalline this compound. For instance, sub-fraction B1.1 from G. smeathmannii was chromatographed using petroleum ether–ethyl acetate (85:5), yielding 45 mg of pure compound.

Structural Elucidation Techniques

The structure of this compound was confirmed through spectroscopic and spectrometric analyses.

Spectroscopic Data

-

UV-Vis : λmax at 254 and 366 nm, characteristic of xanthones.

-

NMR :

-

MS : Molecular ion peak at m/z 394.14 ([M]+), consistent with C23H22O6.

Analytical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 199–201°C | |

| Molecular Formula | C23H22O6 | |

| Rf Value (Hexane:EtOAc) | 0.38 | |

| DPPH Radical Scavenging | IC50 = 12.5 µg/mL |

Challenges in Large-Scale Preparation

Q & A

Q. Q1. What are the primary structural characteristics of Bangangxanthone A, and how are they validated experimentally?

this compound (C23H22O6) is a prenylated xanthone with a pyrano[2',3':3,4]xanthone backbone. Key structural features include a 1,5,8-trihydroxy substitution pattern and a methylpentenyl side chain at position 6' . Validation relies on spectroscopic techniques:

- NMR (1H and 13C) to assign substituents and confirm stereochemistry.

- X-ray crystallography to resolve absolute configuration (e.g., [α]D = +25° in acetone) .

- Mass spectrometry (HR-ESI-MS) to confirm molecular weight (394.43 g/mol) .

Q. Q2. What standardized methodologies are used to isolate this compound from Garcinia polyantha?

Isolation typically involves:

Extraction : Soxhlet or maceration with polar solvents (e.g., methanol).

Fractionation : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:EtOAc → CH2Cl2:MeOH).

Purification : Recrystallization (e.g., yellow needle crystals, mp 157–158°C) .

Critical step: Monitor fractions via TLC and HPLC-PDA to track xanthone-rich fractions.

Q. Q3. What in vitro assays confirm this compound’s antioxidant activity?

- DPPH scavenging assay : IC50 = 87.0 μmol/L (vs. control BHA, IC50 = 42.0 μmol/L) .

- ABTS/FRAP assays : Validate radical-neutralizing capacity.

Methodological note: Use triplicate measurements and standardize solvent controls to minimize interference.

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Contradictions often arise from:

- Variability in plant sources : Chemotypes of Garcinia polyantha may differ in secondary metabolite profiles.

- Assay conditions : Antioxidant activity is pH- and solvent-sensitive; e.g., DPPH results vary with incubation time .

Resolution strategy: Perform meta-analysis using PRISMA guidelines to harmonize datasets and identify confounding variables.

Q. Q5. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?

- In vitro : Use dose-response assays (e.g., MTT, apoptosis markers) on cancer cell lines (e.g., HepG2, MCF-7) with ROS scavengers to isolate antioxidant vs. pro-apoptotic effects.

- In vivo : Xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution).

Critical control: Include a positive control (e.g., doxorubicin) and validate target engagement via Western blot (e.g., Bcl-2, Bax) .

Q. Q6. How can computational methods enhance structure-activity relationship (SAR) studies of this compound analogs?

- Molecular docking : Screen analogs against targets like Keap1-Nrf2 or PI3K/Akt pathways.

- QSAR modeling : Use descriptors (logP, polar surface area) to predict bioavailability .

Data validation: Cross-reference in silico predictions with in vitro IC50 values to refine models.

Methodological Challenges and Solutions

Q. Q7. How should researchers address low yields of this compound during synthesis?

- Optimize extraction : Use UAE (ultrasound-assisted extraction) or MAE (microwave) to enhance efficiency.

- Semi-synthesis : Modify xanthone precursors (e.g., α-mangostin) via regioselective prenylation .

Analytical tip: Track intermediates via LC-MS to identify bottlenecks.

Q. Q8. What strategies ensure reproducibility in pharmacological studies of this compound?

- Standardize protocols : Adhere to OECD guidelines for in vivo toxicity assays.

- Open data : Share raw NMR/MS spectra in repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。